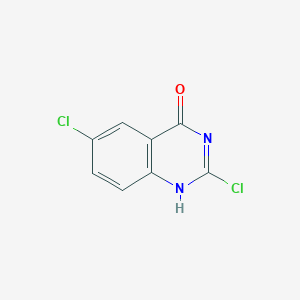
2,6-dichloro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied due to their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The presence of chlorine atoms at positions 2 and 6 in the quinazolinone ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone ring . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst to achieve the desired product through a tandem C(sp2)–H amination and annulation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones with potential biological activities. For example, substitution with amines can lead to the formation of aminoquinazolinones, which may exhibit enhanced anticancer properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
2,6-dichloro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives to highlight its uniqueness:
2,3-Dihydroquinazolin-4-one: This compound lacks the chlorine atoms and has different biological activities, such as antidiabetic and antihypertensive properties.
2-Methylquinazolin-4-one: The presence of a methyl group instead of chlorine alters its reactivity and biological activity, making it more suitable for use as an analgesic and anti-inflammatory agent.
6-Bromoquinazolin-4-one: The substitution of chlorine with bromine can enhance its anticancer properties due to the increased electron-withdrawing effect of bromine.
Propiedades
IUPAC Name |
2,6-dichloro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZIBHISYWVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Benzo[d]imidazol-6-amine hydrochloride](/img/structure/B7854068.png)

![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)

![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)



![((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B7854127.png)


![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B7854151.png)


